

Molecular and Stereochemical Properties

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 1-epi-Ramipril

CAS No.: 104195-90-6

Cat. No.: S839321

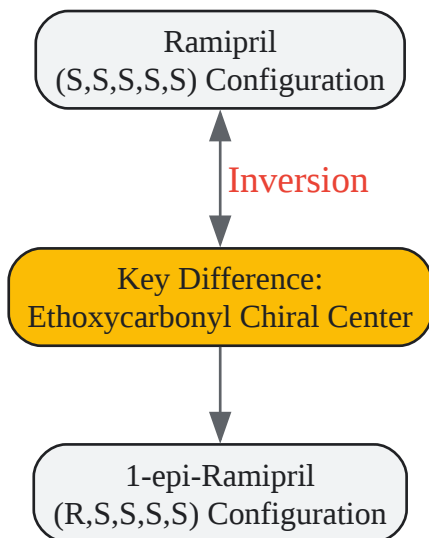
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The core distinction of **1-epi-ramipril** from its parent compound, ramipril, lies in its three-dimensional structure. The table below summarizes its key physicochemical properties and stereochemical configuration.

Property	Specification for 1-epi-Ramipril
Molecular Formula	C ₂₃ H ₃₂ N ₂ O ₅ [1]
Molecular Weight	416.51 g/mol [1]
CAS Registry Number	104195-90-6 [1]
IUPAC Name	(2S,3aS,6aS)-1-[(2S)-2-[[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1]
Stereochemical Configuration	(R,S,S,S,S) [1]

The defining feature of **1-epi-ramipril** is its **R configuration** at the ethoxycarbonyl-bearing chiral center, whereas ramipril has an S configuration at this same position. The rest of the stereocenters in the bicyclic ring system remain identical [1]. This relationship is illustrated in the following diagram:

Figure: Stereochemical Relationship



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Synthesis and Analytical Considerations

The synthesis of **1-epi-ramipril** is not detailed in the available literature. However, general information suggests it would involve steps similar to those for ramipril, which include cyclization to form the bicyclic structure, esterification, and crucially, a **resolution step** (e.g., chiral chromatography) to isolate the specific 1-epi stereoisomer from other stereoisomers [1].

For researchers aiming to work with or identify this compound, the following analytical approaches are suggested:

- **Chiral Separation Techniques:** Since the epimers differ only in the configuration of a single atom, standard analytical methods like reverse-phase HPLC may not be sufficient. Techniques such as **chiral HPLC or SFC (Supercritical Fluid Chromatography)** are essential for separating and quantifying **1-epi-ramipril** from ramipril [2] [1].
- **Characterization by NMR:** Advanced NMR studies, particularly **2D NMR**, would be critical for confirming the assigned (R) configuration at the critical chiral center and for definitive structural elucidation [1].

Information Constraints and Research Pathway

It is critically important to note that the search results explicitly state that **1-epi-ramipril itself is not a therapeutic drug and has no known mechanism of action in the body** [1]. The available data on its pharmacological activity, metabolism, and toxicity are absent from the current search findings.

Therefore, if your research requires a full profile of this compound, investigating the following areas would be necessary:

- **Mechanism of Action:** Conduct enzyme activity assays (e.g., ACE inhibition assays) to compare its potency and interaction with the target relative to ramipril [1].
- **Pharmacokinetic Properties:** Design studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile [1].
- **Safety and Toxicology:** Perform in vitro and in vivo toxicology studies to establish its safety parameters [1].

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References

1. Buy 1-epi-Ramipril | 104195-90-6 [smolecule.com]
2. EP2598479B1 - A method for preparing ramipril [patents.google.com]

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